molecular formula C18H18BrClN2O2 B2640398 5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide CAS No. 1797641-05-4

5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide

Cat. No. B2640398
CAS RN: 1797641-05-4
M. Wt: 409.71
InChI Key: LUOXUGWHIPNTDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. A key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy is 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C5H3BrClN . The InChI key for this compound is PEAOEIWYQVXZMB-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Bromo-2-chloropyridine may be used in the preparation of several compounds: Amino-2-chloropyridine via palladium-catalyzed amination, 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride, and 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol. Its empirical formula is C5H3BrClN .

Scientific Research Applications

Antitumor Activity

This compound has been found to have antitumor activity . The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and researched for their antitumor activity . Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .

PI3Kα Kinase Inhibition

The compound has been found to inhibit the activity of PI3Kα kinase . This kinase is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for cancer therapies .

Role in Stereostructural Bioactivity

The compound has been used to study the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity . The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and chosen as research candidates .

Covalent Bond Formation

The compound has unique properties, including its ability to form strong covalent bonds with other molecules. This property can be useful in various research studies.

Catalyst

The compound has the ability to act as a catalyst. This property can be useful in speeding up chemical reactions in various research studies.

Substrate for Enzymes

The compound has the ability to act as a substrate for various enzymes. This property can be useful in enzymology research.

Antiviral Activity

Indole derivatives, which include this compound, have been found to possess antiviral activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .

Broad Spectrum Biological Activities

Indole derivatives, including this compound, have been found to possess a broad spectrum of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Safety measures should be taken while handling this compound. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves and dust mask type N95 (US), is advised .

Future Directions

The future directions of this compound largely depend on the results of ongoing research studies. As it is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy , its potential applications in the field of medicine, particularly in the treatment of diabetes, are being explored.

properties

IUPAC Name

5-bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O2/c1-24-15-8-9-22(11-15)14-5-3-13(4-6-14)21-18(23)16-10-12(19)2-7-17(16)20/h2-7,10,15H,8-9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOXUGWHIPNTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide

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